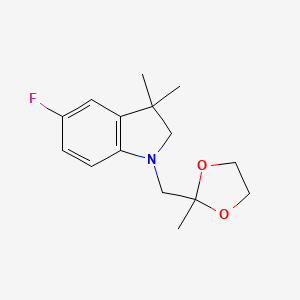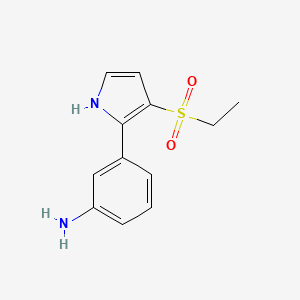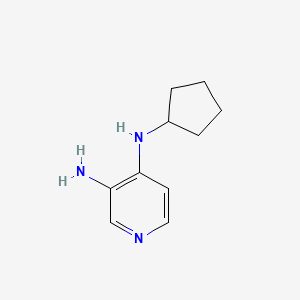
2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-メトキシフェニル)アセトアミドは、ピリジン環、シアノ基、メトキシフェニル基を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-メトキシフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。合成ルートは、ピリジン環の調製から始まり、その後、シアノ基とメトキシフェニル基が導入されます。最終段階では、チオアセトアミド結合が形成されます。工業生産方法では、触媒や制御された温度および圧力条件の使用など、高収率と純度を確保するために最適化された反応条件が採用される場合があります。
準備方法
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたは酸に酸化される可能性があります。
還元: シアノ基はアミンに還元される可能性があります。
置換: 芳香族環は求電子置換反応を起こす可能性があります。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などの求電子剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究での応用
2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-メトキシフェニル)アセトアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 特定の電子特性や光学特性を持つ先端材料の開発に使用されています。
科学的研究の応用
2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。シアノ基とメトキシフェニル基は、これらの標的に結合し、化合物の生物活性を影響を与える上で重要な役割を果たします。関与する経路には、特定の酵素の阻害や受容体活性の調節が含まれ、望ましい治療効果をもたらします。
類似化合物との比較
2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-メトキシフェニル)アセトアミドは、他の類似化合物と比較して、官能基のユニークな組み合わせによって際立っています。類似化合物には、以下が含まれます。
- 2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-ヒドロキシフェニル)アセトアミド
- 2-((3-シアノ-4-(4-メトキシフェニル)-6-(p-トリル)ピリジン-2-イル)チオ)-N-(2-クロロフェニル)アセトアミド これらの化合物は、構造的類似性を共有していますが、特定の官能基が異なり、化学的および生物学的特性が異なります。
特性
分子式 |
C29H25N3O3S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C29H25N3O3S/c1-19-8-10-21(11-9-19)26-16-23(20-12-14-22(34-2)15-13-20)24(17-30)29(32-26)36-18-28(33)31-25-6-4-5-7-27(25)35-3/h4-16H,18H2,1-3H3,(H,31,33) |
InChIキー |
FXXDOXVYFZODBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)




![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
![5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11775317.png)

![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)


